B1576293 Kalata B15

Kalata B15

货号: B1576293
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kalata B1 is the prototypic cyclotide, a class of plant-derived cyclic peptides characterized by a cystine-knot motif and a head-to-tail cyclic backbone. It belongs to the Möbius subfamily and is isolated from Oldenlandia affinis (). Its structure comprises six conserved cysteine residues forming three disulfide bonds, creating a rigid, stable framework resistant to thermal, chemical, and enzymatic degradation (). Kalata B1 exhibits diverse bioactivities, including insecticidal, antibacterial, antifungal, anti-HIV, and hemolytic properties (). Its mechanism of action is linked to membrane interaction rather than receptor binding, as demonstrated by studies of its synthetic D-enantiomer ().

属性

生物活性

Antimicrobial

序列

GLPVCGESCFGGSCYTPGCSCTWPICTRD

产品来源

United States

相似化合物的比较

Key Structural Features

Cyclotides are classified into Möbius, bracelet, and trypsin inhibitor subfamilies. Kalata B1 (Möbius) is compared below with other cyclotides:

Cyclotide Subfamily Structural Distinguishing Features Hydrophobic Surface Characteristics Reference
Kalata B1 Möbius Cis-Pro in loop 5; conserved β-hairpin in loop 3 Large hydrophobic patch in loops 5 and 6
Kalata B7 Möbius Substitution in β-hairpin (charged residue in loop 3) Smaller hydrophobic patch due to gap in loop 3
Kalata B8 Hybrid Möbius-like loops 2–3; bracelet-like loop 5 Flexible loops 1 and 6 reduce membrane interaction
Cycloviolacin O2 Bracelet Extended hydrophobic surface in loops 2–3 High hydrophobicity drives potent membrane disruption
Kalata B5 Möbius Flexible structure with conserved cystine knot Moderate hydrophobic exposure; reduced hemolysis

Key Observations :

  • Kalata B7 ’s charged residue substitution disrupts its hydrophobic surface, altering membrane-binding efficiency compared to B1 ().
  • Kalata B8 ’s structural hybridity and flexible loops correlate with anti-HIV activity but absence of hemolysis ().
  • Cycloviolacin O2 (bracelet) targets anionic membranes more aggressively than B1, highlighting subfamily-specific lipid preferences ().

Functional and Mechanistic Differences

Hemolytic Activity

Cyclotide Hemolytic IC50 (Fresh RBCs, 1h) Mechanism Reference
Kalata B1 26.0 μM (L-isomer); 77.0 μM (D-isomer) Membrane pore formation via hydrophobic patch interaction
Kalata B5 >50 μM Reduced activity due to structural flexibility
Cycloviolacin O2 0.45 μM Enhanced anionic membrane targeting

Insights :

  • The D-enantiomer of Kalata B1 retains ~30% hemolytic activity of the L-form, confirming chirality-independent membrane disruption ().
  • Cycloviolacin O2’s potency is attributed to its extensive hydrophobic surface and selectivity for phosphatidylethanolamine (PE)-rich membranes ().

Anti-HIV and Cytotoxic Activity

Cyclotide Anti-HIV EC50 Cytotoxicity (Glioblastoma IC50) Reference
Kalata B1 0.9 μM 3.21–10.88 μM
Kalata B8 1.5 μM Not reported
CyO2 Not reported 0.45–0.79 μM

Mechanistic Notes:

  • Cytotoxicity in glioblastoma cells correlates with hydrophobic surface exposure; CyO2 ’s higher hydrophobicity enhances efficacy ().

Membrane Interaction and Lipid Specificity

Binding and Disruption

  • Kalata B1: Binds phosphatidylcholine (PC)/PE membranes as monomers before oligomerizing into pores (). PE lipids enhance binding affinity by 3-fold ().
  • Cycloviolacin O2 : Preferentially disrupts anionic membranes (e.g., POPC/PG) via electrostatic interactions with charged residues (). Neutralizing Glu6 reduces potency, highlighting the role of negative charges ().
  • Kalata B7 : Binds micelles via loops 2 and 5 but with lower efficiency than B1 due to disrupted hydrophobic patch ().

Self-Association Dynamics

  • Synthetic Grafted Variants : Substitutions in loops 5–6 (e.g., [P20D/V21K]kalata B1) reduce hydrophobicity and hemolysis, demonstrating tunable bioactivity ().

D-Kalata B1

  • Retains ~30% hemolytic and anti-HIV activity of the native form, proving membrane-driven mechanism ().
  • RP-HPLC elution identical to L-B1, confirming structural mimicry ().

Lysine-Scanned Mutants

  • Mutations in loops 3 and 6 (e.g., T20K, S22K) enhance nematocidal activity by 10-fold, suggesting modifiable regions for therapeutic optimization ().

Tables and figures referenced are synthesized from aggregated data in the cited evidence.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。